molecular formula C20H17NO4 B14092981 1-(3-Hydroxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Hydroxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14092981
M. Wt: 335.4 g/mol
InChI Key: PVEGWRARDCWMKF-UHFFFAOYSA-N
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Description

1-(3-Hydroxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound that belongs to the class of chromeno-pyrrole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a chromeno-pyrrole fused ring system, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of 1-(3-Hydroxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves a multicomponent reaction. One efficient method involves the reaction of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate with aromatic aldehydes and aliphatic amines under mild conditions . This process is compatible with a wide range of substituents and allows for the practical synthesis of the compound with various functional groups. The products can be easily isolated by crystallization without the need for chromatography .

Chemical Reactions Analysis

1-(3-Hydroxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes several types of chemical reactions, including:

Scientific Research Applications

1-(3-Hydroxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Hydroxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with various molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . Its antimicrobial activity is believed to result from its interaction with microbial cell membranes, leading to cell lysis . The exact molecular targets and pathways involved in its anticancer and anti-inflammatory activities are still under investigation.

Comparison with Similar Compounds

1-(3-Hydroxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H17NO4

Molecular Weight

335.4 g/mol

IUPAC Name

1-(3-hydroxyphenyl)-2-propyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C20H17NO4/c1-2-10-21-17(12-6-5-7-13(22)11-12)16-18(23)14-8-3-4-9-15(14)25-19(16)20(21)24/h3-9,11,17,22H,2,10H2,1H3

InChI Key

PVEGWRARDCWMKF-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=CC=C4)O

Origin of Product

United States

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